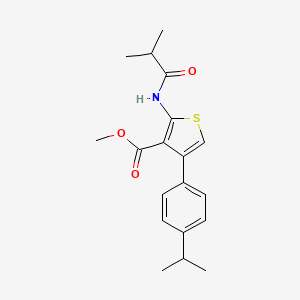![molecular formula C12H11N3O2S2 B5700598 N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5700598.png)
N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide, commonly known as OTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. OTB is a thiadiazole derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of OTB involves the modulation of various signaling pathways, including the PI3K/Akt and NF-κB pathways. OTB has been shown to inhibit the activation of NF-κB, which is involved in the inflammatory response. OTB has also been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. OTB has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt pathway.
Biochemical and Physiological Effects
OTB has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. OTB has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. OTB has also been shown to scavenge free radicals and inhibit lipid peroxidation. OTB has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt pathway.
実験室実験の利点と制限
OTB has several advantages for lab experiments, including its low toxicity and high solubility in water. OTB has been shown to exhibit good stability under various conditions, including high temperature and acidic pH. However, OTB has some limitations for lab experiments, including its relatively low potency compared to other thiadiazole derivatives. OTB also has limited bioavailability, which may limit its potential therapeutic applications.
将来の方向性
OTB has several potential future directions for research, including its use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. OTB may also be studied for its potential use as an anti-inflammatory and antioxidant agent. The development of more potent derivatives of OTB may also be explored to improve its therapeutic potential. The use of OTB in combination with other drugs may also be explored to enhance its therapeutic efficacy.
合成法
OTB has been synthesized using various methods, including the reaction of 2-mercaptobenzamide with 2-bromoacetone, followed by the reaction with thiosemicarbazide and hydrazine hydrate. Another method involves the reaction of 2-bromoacetophenone with thiosemicarbazide, followed by the reaction with benzoyl chloride. The synthesis of OTB has also been achieved by the reaction of 2-bromoacetophenone with thiosemicarbazide, followed by the reaction with 2-chloro propionyl chloride. These methods have been optimized to improve the yield and purity of OTB.
科学的研究の応用
OTB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. OTB has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. OTB has been shown to modulate various signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in cell proliferation, apoptosis, and inflammation.
特性
IUPAC Name |
N-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S2/c1-8(16)7-18-12-15-14-11(19-12)13-10(17)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRGMYIWVBFWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({4-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5700527.png)
![10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5700533.png)
![2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5700541.png)
![4-[5-bromo-2-(1-piperidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5700554.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5700556.png)

![N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5700566.png)

![3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5700585.png)

![2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5700592.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B5700602.png)

